![molecular formula C8H6BrNS B569329 4-Bromo-2-methylbenzo[d]thiazole CAS No. 112146-10-8](/img/structure/B569329.png)

4-Bromo-2-methylbenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

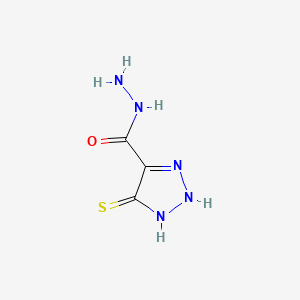

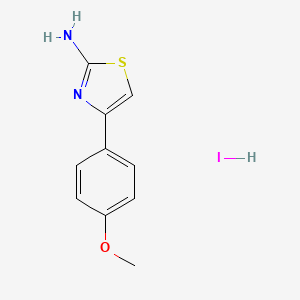

4-Bromo-2-methylbenzo[d]thiazole is a chemical compound with the CAS Number: 112146-10-8 . It has a molecular weight of 228.11 . The IUPAC name for this compound is 4-bromo-2-methyl-1,3-benzothiazole . It is typically stored in a dry room at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 . The key for this InChI code is MTCUHGRDTIORBI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid or viscous liquid at room temperature . It is sealed and stored in a dry room .Scientific Research Applications

Synthesis and Material Characterization

Synthesis and spectroscopic characterization

4-Bromo-2-methylbenzo[d]thiazole derivatives have been synthesized and characterized using various spectroscopic techniques. These compounds have demonstrated significant nonlinear optical (NLO) properties, indicating potential applications in technology and materials science (Haroon et al., 2019).

Structural Analysis and Molecular Properties

Crystal structure and quantum chemical analysis

Detailed analysis of the crystal structure and intermolecular interactions of thiazole derivatives has been conducted, providing insights into their stability and reactivity. This research aids in understanding the molecular basis of material properties and could guide the development of new materials with desired characteristics (Sowmya et al., 2020).

Catalysis and Chemical Reactions

Catalytic performance in organic reactions

Derivatives of this compound have been explored for their catalytic abilities in facilitating chemical reactions, such as Suzuki–Miyaura aryl coupling. These studies contribute to the development of more efficient and selective catalysts for organic synthesis (Stander-Grobler et al., 2011).

Drug Design and Pharmacological Studies

Antitumor activities and structure-activity relationships

Thiazole derivatives, including those related to this compound, have been synthesized and evaluated for their antitumor activities. These studies provide valuable insights into the structure-activity relationships that could inform the design of new anticancer drugs (Li et al., 2016).

Sensor Development and Environmental Applications

Fluorescence sensor for metal ions

Thiazole-based conjugated polymers incorporating this compound units have been developed as fluorescence sensors for detecting metal ions like Hg²⁺ and Ag⁺. This research highlights the potential of thiazole derivatives in environmental monitoring and safety applications (Li et al., 2015).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

4-Bromo-2-methylbenzo[d]thiazole is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that they may target cancer cells.

Mode of Action

Thiazole derivatives have been reported to act as quorum sensing inhibitors in bacteria . Quorum sensing is a bacterial cell-cell communication process that allows bacteria to share information about cell density and adjust gene expression accordingly . By inhibiting this process, this compound may prevent bacteria from coordinating certain behaviors, potentially including biofilm formation and virulence production .

Biochemical Pathways

Given its potential role as a quorum sensing inhibitor , it may impact the biochemical pathways involved in bacterial communication and coordination.

Result of Action

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

Some thiazole derivatives have been reported to exhibit cytotoxic activity on various human tumor cell lines

Properties

IUPAC Name |

4-bromo-2-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCUHGRDTIORBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673047 |

Source

|

| Record name | 4-Bromo-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112146-10-8 |

Source

|

| Record name | 4-Bromo-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[2-methyl-3-(1-methylethyl)-2-cyclopropen-1-yl]- (9CI)](/img/no-structure.png)

![N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide](/img/structure/B569253.png)